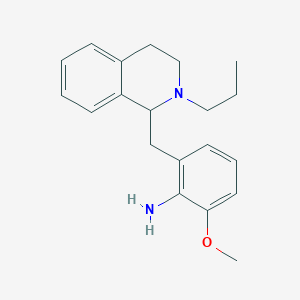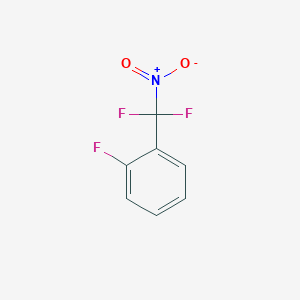
N-(Piperidin-4-yl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Piperidin-4-il)morfolina-4-carboxamida: es un compuesto orgánico que presenta un anillo de piperidina y un anillo de morfolina conectados a través de un enlace carboxamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
-
Aminación reductora: : Un método común para sintetizar N-(Piperidin-4-il)morfolina-4-carboxamida implica la aminación reductora de N-terc-butoxicarbonil-4-piperidona con morfolina, seguida de desprotección. Esta reacción normalmente utiliza un agente reductor como el triacetoxiborohidruro de sodio en un solvente orgánico como el diclorometano .
-
Reacción de amidación: : Otro método implica la amidación directa de 4-piperidona con morfolina en presencia de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y una base como la trietilamina .
Métodos de producción industrial
La producción industrial de N-(Piperidin-4-il)morfolina-4-carboxamida a menudo emplea técnicas de química de flujo continuo para mejorar el rendimiento y la pureza. Estos métodos implican el uso de sistemas automatizados para controlar con precisión las condiciones de reacción, como la temperatura, la presión y los caudales de reactivos .
Análisis De Reacciones Químicas
Tipos de reacciones
-
Oxidación: : La N-(Piperidin-4-il)morfolina-4-carboxamida puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, para formar los correspondientes N-óxidos .
-
Reducción: : La reducción de este compuesto se puede lograr utilizando agentes reductores como el hidruro de litio y aluminio, lo que lleva a la formación de aminas secundarias .
-
Sustitución: : El compuesto puede participar en reacciones de sustitución nucleofílica, donde el anillo de morfolina o piperidina se puede funcionalizar con varios sustituyentes utilizando reactivos como haluros de alquilo o cloruros de acilo .
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Triacetoxiborohidruro de sodio, hidruro de litio y aluminio.
Agentes de acoplamiento: EDCI, DCC (diciclohexilcarbodiimida).
Solventes: Diclorometano, etanol, acetonitrilo.
Principales productos formados
N-óxidos: Formados a través de la oxidación.
Aminas secundarias: Formadas a través de la reducción.
Derivados funcionalizados: Formados a través de reacciones de sustitución.
Aplicaciones Científicas De Investigación
Química
La N-(Piperidin-4-il)morfolina-4-carboxamida se utiliza como bloque de construcción en la síntesis orgánica. Sirve como intermedio en la preparación de moléculas más complejas, incluidos fármacos y agroquímicos .
Biología
En la investigación biológica, este compuesto se estudia por su potencial como ligando en estudios de unión a receptores. Se puede utilizar para investigar las interacciones entre moléculas pequeñas y objetivos biológicos, como enzimas y receptores.
Medicina
La N-(Piperidin-4-il)morfolina-4-carboxamida ha mostrado promesa en la química medicinal como un andamiaje para el desarrollo de nuevos agentes terapéuticos. Se está explorando su posible uso en el tratamiento de trastornos neurológicos y como agente antiinflamatorio.
Industria
En el sector industrial, este compuesto se utiliza en el desarrollo de nuevos materiales, incluidos polímeros y recubrimientos. Su estructura única permite la creación de materiales con propiedades específicas, como mayor durabilidad y resistencia a los factores ambientales.
Mecanismo De Acción
El mecanismo por el cual la N-(Piperidin-4-il)morfolina-4-carboxamida ejerce sus efectos depende en gran medida de su interacción con los objetivos moleculares. Puede actuar como un inhibidor o activador de enzimas específicas, modulando las vías bioquímicas. Por ejemplo, puede inhibir la actividad de ciertas proteasas, lo que reduce la inflamación.
Comparación Con Compuestos Similares
Compuestos similares
- N-(Piperidin-4-il)pirrolidina-4-carboxamida
- N-(Piperidin-4-il)azepana-4-carboxamida
- N-(Morfolin-4-il)piperidina-4-carboxamida
Singularidad
La N-(Piperidin-4-il)morfolina-4-carboxamida es única debido a su estructura de doble anillo, que confiere propiedades fisicoquímicas distintas. Esta dualidad permite interacciones versátiles con objetivos biológicos y la convierte en un andamiaje valioso en el diseño de fármacos.
Propiedades
Fórmula molecular |
C10H19N3O2 |
|---|---|
Peso molecular |
213.28 g/mol |
Nombre IUPAC |
N-piperidin-4-ylmorpholine-4-carboxamide |
InChI |
InChI=1S/C10H19N3O2/c14-10(13-5-7-15-8-6-13)12-9-1-3-11-4-2-9/h9,11H,1-8H2,(H,12,14) |
Clave InChI |
SOIQRHSYIGKEMK-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1NC(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[[(5Z)-3-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B12113630.png)

![3-({[(3-Hydroxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione](/img/structure/B12113641.png)


![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12113663.png)





